1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
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Overview
Description
1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of 5-methoxy-1H-indole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to further purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated indole derivative, while substitution of the chlorine atom may yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: As a precursor for the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-[2-(5-hydroxy-1H-indol-3-yl)ethyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-bromophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea: Similar structure but with a bromine atom instead of a chlorine atom.
1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-15-6-7-17-16(10-15)12(11-21-17)8-9-20-18(23)22-14-4-2-13(19)3-5-14/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDCYFGZUHLOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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